molecular formula C11H17NO3 B1444622 3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester CAS No. 1239465-20-3

3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester

Cat. No.: B1444622
CAS No.: 1239465-20-3
M. Wt: 211.26 g/mol
InChI Key: UPGNSGNBQCREJB-UHFFFAOYSA-N
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Description

3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Mechanism of Action

Isoxazole

is a heterocyclic system containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. It is an important scaffold found in various bioactive compounds. The indole nucleus, which is also relevant to our discussion, is another aromatic heterocyclic system with diverse biological applications .

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Biochemical Analysis

Biochemical Properties

3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in inflammatory responses, leading to changes in the production of cytokines and other signaling molecules. Additionally, it may alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding often involves interactions with the active site or allosteric sites of the target molecule, resulting in conformational changes that affect its function. Furthermore, this compound can influence gene expression by modulating transcription factors or other regulatory proteins, thereby altering the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its activity over time. Additionally, long-term exposure to this compound may result in adaptive changes in cellular function, such as alterations in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or metabolic modulation. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the isoxazole ring. The reaction is carried out under reflux conditions in methanol, followed by esterification to obtain the ethyl ester derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper (I) or ruthenium (II) may be employed to facilitate the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Biological Activity

3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₉H₁₃N₁O₃
  • CAS Number : 1239465-20-3

This structure includes an isoxazole ring, which is known for its biological activity, particularly in the modulation of neurotransmitter systems.

Research indicates that this compound interacts primarily with the GABA_A receptor system. It acts as an inverse agonist at the GABA_A α5 receptor subtype, which is implicated in cognitive enhancement and the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia . The mechanism involves modulation of GABAergic transmission, enhancing cognitive functions without the convulsant effects seen with other benzodiazepine receptor ligands.

1. Cognitive Enhancement

Studies have shown that compounds similar to this compound can enhance spatial learning and memory. For instance, research conducted by McNamara and Skelton demonstrated that GABA_A receptor inverse agonists could improve performance in cognitive tasks like the Morris water maze . This suggests potential applications in treating memory deficits associated with various neurological disorders.

2. Antimycobacterial Activity

Recent investigations have highlighted the antimicrobial properties of isoxazole derivatives against Mycobacterium tuberculosis (Mtb). Compounds related to this compound exhibited potent in vitro activity against both drug-susceptible and drug-resistant strains of Mtb . The Minimum Inhibitory Concentration (MIC) values for these compounds were promising, indicating their potential as new anti-TB agents.

3. Toxicity Profile

In vitro cytotoxicity assays have shown that this compound exhibits low toxicity towards Vero cells, making it a candidate for further development in therapeutic applications without significant adverse effects .

Case Study 1: Cognitive Disorders

A study evaluated the effects of various GABA_A receptor inverse agonists on cognitive performance in animal models. The results indicated that compounds similar to this compound significantly improved learning and memory tasks without inducing seizures, contrasting with traditional benzodiazepine treatments .

Case Study 2: Tuberculosis Treatment

Another research effort focused on synthesizing derivatives of isoxazole carboxylic acids for their antimycobacterial properties. The study found that certain derivatives exhibited MIC values as low as 0.25 µg/mL against Mtb H37Rv, showcasing their potential as effective treatments against tuberculosis while maintaining acceptable safety profiles .

Comparative Analysis

Compound NameBiological ActivityMIC (µg/mL)Toxicity (Vero Cells)
This compoundCognitive enhancement, AntimycobacterialNot specifiedLow
Urea derivatives of isoxazoleAntimycobacterial0.25 - 1Moderate
Conventional benzodiazepinesCognitive enhancementN/AHigh

Properties

IUPAC Name

ethyl 3-butyl-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-4-6-7-9-10(8(3)15-12-9)11(13)14-5-2/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGNSGNBQCREJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NOC(=C1C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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